(8)-Gingerdione
(8)-Gingerdione
[8]-Gingerdione belongs to the class of organic compounds known as gingerdiones. Gingerdiones are compounds containing a gingerdione moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by an alkane-2, 4-dione. [8]-Gingerdione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, [8]-gingerdione is primarily located in the membrane (predicted from logP). Outside of the human body, [8]-gingerdione can be found in herbs and spices. This makes [8]-gingerdione a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
77334-06-6
VCID:
VC21345902
InChI:
InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3
SMILES:
CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
Molecular Formula:
C19H28O4
Molecular Weight:
320.4 g/mol
(8)-Gingerdione
CAS No.: 77334-06-6
Cat. No.: VC21345902
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | [8]-Gingerdione belongs to the class of organic compounds known as gingerdiones. Gingerdiones are compounds containing a gingerdione moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by an alkane-2, 4-dione. [8]-Gingerdione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, [8]-gingerdione is primarily located in the membrane (predicted from logP). Outside of the human body, [8]-gingerdione can be found in herbs and spices. This makes [8]-gingerdione a potential biomarker for the consumption of this food product. |
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CAS No. | 77334-06-6 |
Molecular Formula | C19H28O4 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione |
Standard InChI | InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3 |
Standard InChI Key | QDSRAFNZQKMHPZ-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
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